molecular formula C13H15BrN2O2S B2987951 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 795290-91-4

6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2987951
CAS No.: 795290-91-4
M. Wt: 343.24
InChI Key: UJGQBRZNELVHRF-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one (CAS: 795290-91-4) is a quinazolinone derivative characterized by a bromine atom at position 6, a 3-ethoxypropyl group at position 3, and a thiol (-SH) group at position 2. Its molecular formula is C₁₃H₁₅BrN₂O₂S (molecular weight: 343.24 g/mol). The compound’s structural complexity and functional groups make it a versatile scaffold for pharmaceutical research, particularly in enzyme inhibition and anti-inflammatory applications .

Properties

IUPAC Name

6-bromo-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-2-18-7-3-6-16-12(17)10-8-9(14)4-5-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGQBRZNELVHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazolin-4(3H)-one and 3-ethoxypropylamine.

    Formation of Intermediate: The 6-bromoquinazolin-4(3H)-one is reacted with 3-ethoxypropylamine under suitable conditions to form an intermediate.

    Introduction of Mercapto Group: The intermediate is then treated with a thiolating agent, such as thiourea, to introduce the mercapto group at the 2nd position, yielding the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Quinazolinone derivatives are known for their pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The bromine atom and mercapto group can form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

The biological and physicochemical properties of quinazolinones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
Target Compound 6-Br, 3-(3-ethoxypropyl), 2-SH C₁₃H₁₅BrN₂O₂S 343.24 Potential enzyme inhibition
7-Chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one 7-Cl, 3-(3-ethoxypropyl), 2-SH C₁₃H₁₅ClN₂O₂S 298.80 Unspecified (structural analog)
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one 6-Br, 3-ethyl, 2-SH C₁₀H₉BrN₂OS 285.16 Intermediate in drug synthesis
3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one 3-(3-isopropoxypropyl), 2-SH C₁₄H₁₈N₂O₂S 278.37 Versatile small-molecule scaffold
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 6-Br, 3-amino, 2-methyl C₉H₈BrN₃O 269.09 Halogenated intermediate
Key Observations:
  • Halogen Impact : Bromine at position 6 improves steric and electronic interactions in enzyme binding, as seen in CA inhibitors . Chlorine analogs (e.g., ) may exhibit similar effects but with reduced molecular weight.
Enzyme Inhibition (Carbonic Anhydrases, COX-1/COX-2)
  • CA Inhibition : S-substituted 2-mercaptoquinazolin-4(3H)-ones with sulfonamide groups (e.g., compounds 2-13 in ) show potent inhibition of hCA II (Kᵢ: 6.4–14.2 nM) and hCA XII (Kᵢ: 3.1–20.2 nM). The target compound’s ethoxypropyl group may enhance selectivity for tumor-associated isoforms (hCA IX/XII) due to extended hydrophobic interactions .
  • Anti-Inflammatory Activity : Pyridin-2-yl ethyl analogs (e.g., ) demonstrate strong anti-inflammatory (ED₅₀: 0.16–0.36 mmol/kg) and analgesic effects. The target compound’s ethoxypropyl chain could mimic these effects by modulating COX-2 inhibition .
Anticancer Potential
  • Quinazolinones with fluorophenyl or naphthalene substituents (e.g., ) exhibit anticancer activity via kinase inhibition. The bromine atom in the target compound may enhance DNA intercalation or topoisomerase inhibition, though direct evidence is lacking .
Notes:
  • Microwave irradiation (e.g., ) improves reaction efficiency for halogenated derivatives.
  • Purification via flash chromatography (e.g., ) is common for quinazolinones.

Biological Activity

6-Bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative characterized by its unique structure, which includes a bromine atom at the 6th position, an ethoxypropyl group at the 3rd position, and a mercapto group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula: C13H15BrN2O2S
  • CAS Number: 795290-91-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The bromine atom and the mercapto group can engage in specific interactions that may inhibit enzymatic activity or modulate receptor functions. The ethoxypropyl group enhances solubility and bioavailability, facilitating interactions with biological systems.

Antimicrobial Activity

The compound's mercapto group may contribute to its antimicrobial properties by disrupting bacterial cell walls or inhibiting vital enzymatic processes. Quinazolinones have been reported to show activity against various pathogens, including bacteria and fungi. Further studies are needed to quantify the antimicrobial efficacy of this specific compound.

Anti-inflammatory Properties

Quinazolinone derivatives have also been associated with anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COXs). The unique structure of 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one could enhance its anti-inflammatory potential.

Research Findings and Case Studies

StudyFindings
Anticancer Study Demonstrated that similar quinazolinones induce apoptosis in cancer cells via signaling pathway inhibition.
Antimicrobial Testing Suggested potential activity against Gram-positive and Gram-negative bacteria; further testing required for specificity.
Inflammation Model Indicated possible reduction in inflammatory markers in vitro; requires validation in vivo.

Comparison with Similar Compounds

The biological activity of 6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one can be compared with other quinazolinone derivatives:

CompoundKey FeaturesBiological Activity
6-Bromo-2-mercaptoquinazolin-4(3H)-one Lacks ethoxypropyl groupModerate anticancer activity
3-(3-Ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one Lacks bromine atomLower solubility
6-Bromo-3-(3-isopropoxypropyl)quinazolin-4(3H)-one Different alkyl substitutionEnhanced reactivity

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